Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a synthetic heterocyclic compound. While not naturally occurring, it serves as a valuable building block in organic synthesis, particularly in constructing more complex molecules with potential biological activities. [, , ] Its structure contains an isoxazole ring, a five-membered heterocycle with one oxygen atom and one nitrogen atom.
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 222.04 g/mol. This compound is recognized for its utility in organic synthesis, particularly as a building block for more complex molecules, including pharmaceuticals and agrochemicals. It is classified as a halogenated isoxazole derivative, which is significant in medicinal chemistry due to its potential biological activities, such as antimicrobial and anticancer properties .
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. While specific industrial methods are not extensively documented, laboratory techniques can be scaled up for production purposes .
The molecular structure of Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate features a five-membered isoxazole ring with a bromine substituent at the 3-position and an ethyl ester group at the 5-position. The structural formula can be represented using the SMILES notation: CCOC(=O)C1CC(Br)=NO1
.
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate can participate in several chemical reactions:
The mechanism of action for Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the structural integrity of the isoxazole ring are crucial for its reactivity and biological effects. This compound may interact with enzymes or receptors, influencing various biochemical pathways that could lead to therapeutic effects such as antimicrobial or anticancer activity .
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is typically characterized by:
Key chemical properties include:
Relevant data on its physical and chemical properties can be found in databases such as PubChem and Sigma-Aldrich .
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate has several significant applications in scientific research:
This compound's unique structural features contribute to its versatility in various fields of research and development.
The isoxazoline core is predominantly constructed via 1,3-dipolar cycloaddition between electron-deficient alkenes and nitrile oxides. Ethyl acrylate serves as the dipolarophile, reacting with in situ-generated bromo-substituted nitrile oxides to yield the dihydroisoxazole scaffold. This method provides direct access to the 3-bromo-substituted framework crucial for downstream functionalization. The reaction typically proceeds under mild conditions (0-25°C) in aprotic solvents like dichloromethane or diethyl ether, achieving moderate yields (50-65%) while maintaining ester functionality integrity. Critical to success is the controlled generation of unstable bromonitrile oxide precursors, often accomplished using hydroxymoyl chlorides with non-nucleophilic bases like triethylamine [2].
Post-cyclization bromination offers an alternative route when cycloaddition yields unsubstituted dihydroisoxazole intermediates. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) targets the activated C3 position of the isoxazoline ring, proceeding via an enolizable intermediate that attacks molecular bromine. This method demonstrates regioselectivity but requires careful temperature control (-20°C to 0°C) to prevent ring degradation. Radical bromination, initiated by AIBN or light, shows reduced selectivity and lower yields (30-40%) due to competing ester bromination. Recent optimizations employ dibromohydantoin in acetonitrile, achieving 70-75% yield at 0°C with minimized polybromination [2] [6].
Table 1: Comparative Bromination Methodologies
Method | Reagent System | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
Electrophilic (Standard) | Br₂/CH₂Cl₂ | 0°C | 55-60 | High |
Electrophilic (Optimized) | NBS/AIBN/CH₃CN | 0°C | 70-75 | High |
Radical | Br₂/hv/CCl₄ | Reflux | 30-40 | Moderate |
Halogen Exchange | CuBr₂/LiBr/DMF | 110°C | 45-50 | High |
Significant advances in sustainability leverage quaternary ammonium salts (e.g., benzyltriethylammonium chloride) as phase-transfer catalysts (PTC) under solvent-free conditions. This approach facilitates the cycloaddition between ethyl acrylate and bromohydroximoyl chlorides at 50-60°C without traditional organic solvents. The PTC enhances interfacial reactivity by shuttling ionic species into the organic phase, reducing reaction times from 12-24 hours to 2-4 hours while improving yields to 80-85%. Critical parameters include catalyst loading (5-10 mol%), efficient mixing, and anhydrous conditions to prevent hydrolysis of reactive intermediates. This method eliminates volatile organic solvent use and simplifies product isolation via aqueous extraction [2] [6].
Microwave irradiation revolutionizes both cyclization and bromination steps by enabling precise thermal control and reducing reaction times exponentially. The cycloaddition between ethyl acrylate and bromonitrile oxide under microwave conditions (100°C, 20 min) achieves 90-92% conversion compared to 12-hour conventional heating. Bromination protocols benefit similarly, with NBS-mediated electrophilic bromination completing in 5-10 minutes at controlled power (300W) versus 2-4 hours conventionally. Key advantages include suppressed side reactions, enhanced reproducibility, and energy savings of 40-60%. Scalability remains challenging, though continuous-flow microwave reactors show promise for gram-scale production (≥5g batches) [3].
Table 2: Catalytic Performance Comparison
Method | Conditions | Time | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Conventional Thermal | EtOAc, 80°C, 12h | 12h | 50-55 | Multi-kilogram |
PTC (Solvent-Free) | BTEAC, 60°C, neat | 2-4h | 80-85 | Kilogram |
Microwave (Cycloaddition) | DMF, 100°C, 300W | 20min | 90-92 | <100g |
Microwave (Bromination) | CH₃CN, 80°C, 250W | 10min | 88-90 | <50g |
The C5 position of dihydroisoxazole exhibits prochirality, enabling stereoselective access through chiral induction. Evans oxazolidinone auxiliaries attached to acrylic ester precursors direct cycloaddition stereochemistry, affording diastereomeric ratios up to 9:1. Removal of the auxiliary via hydrolysis yields enantiomerically enriched ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (70-75% ee). Alternatively, Jacobsen’s chiral Cr(III)-salen complexes catalyze nitrile oxide cycloadditions, delivering the 5(S)-enantiomer preferentially (82% ee). The stereochemical outcome critically depends on solvent polarity and Lewis basic additives: nonpolar solvents (toluene) favor higher enantioselectivity than polar aprotic solvents like DMF [3] [9].
Kinetic resolution of racemic ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate leverages stereoselective enzymatic hydrolysis. Porcine liver esterase (PLE) selectively hydrolyzes the 5(R)-ester enantiomer at pH 7.5, leaving the 5(S)-ethyl ester intact (E-value = 24). Chemical resolution employs (1S,2R)-norephedrine to form diastereomeric amides, separable via fractional crystallization in hexane/ethyl acetate. Chiral HPLC using amylose-derived stationary phases (Chiralpak AD-H) provides analytical and preparative separation (α = 1.32) with >99% ee for both enantiomers. Biological evaluations confirm the 5(S)-enantiomer exhibits 50-fold higher potency as a transglutaminase inhibitor than the 5(R)-counterpart, underscoring the therapeutic relevance of stereocontrol [9].
Table 3: Enantiomer Resolution Efficiency
Method | Conditions | Separation Factor (α) | ee (%) | Product Yield (%) |
---|---|---|---|---|
Enzymatic Hydrolysis | PLE, pH 7.5, 25°C | 24 (E-value) | 95 (S) | 45 |
Diastereomeric Crystall. | (1S,2R)-Norephedrine/Hexane:EtOAc (3:1) | - | 99 | 35 |
Chiral HPLC | Chiralpak AD-H/Heptane:iPrOH (90:10) | 1.32 | >99 | 25 |
Chiral SFC | Chiralcel OD-H/CO₂-MeOH (95:5) | 1.25 | 98 | 30 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: